4-oxo-4H,5H-thieno[3,2-c]quinoline-2-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-oxo-4H,5H-thieno[3,2-c]quinoline-2-carboxylic acid is a heterocyclic compound that has garnered significant interest due to its potential biological activities. This compound is part of the thienoquinoline family, known for their diverse pharmacological properties, including anticancer, antimicrobial, and anti-inflammatory activities .
Preparation Methods
The synthesis of 4-oxo-4H,5H-thieno[3,2-c]quinoline-2-carboxylic acid typically involves a multi-step process starting from aniline. One efficient method includes a tandem nucleophilic aromatic substitution/cyclization reaction as a key step . The process can be summarized as follows:
Starting Material: Aniline
Key Reaction: Tandem nucleophilic aromatic substitution/cyclization
Steps: Six steps without chromatographic purification
Intermediate: Versatile 2-carboxylic acid precursor
Industrial production methods often involve transition metal-mediated synthesis, such as palladium or copper-mediated reactions, though these can be challenging to scale up due to purification and cost issues .
Chemical Reactions Analysis
4-oxo-4H,5H-thieno[3,2-c]quinoline-2-carboxylic acid undergoes various chemical reactions, including:
Oxidation: Can be oxidized under specific conditions to form quinoline derivatives.
Reduction: Reduction reactions can yield dihydro derivatives.
Substitution: Nucleophilic aromatic substitution reactions are common, especially in the presence of strong nucleophiles.
Common Reagents: Palladium, copper, and various amines for substitution reactions.
Major Products: Amides, quinoline derivatives, and other functionalized analogs.
Scientific Research Applications
Chemistry: Used as a precursor for synthesizing various functionalized derivatives.
Industry: Utilized in the development of novel agents with strategic C-ring substitutions.
Mechanism of Action
The compound exerts its effects primarily through inhibition of various kinases. It targets serine-threonine and tyrosine kinases, including hedgehog kinase, casein kinase, proviral insertion Moloney virus kinase, and FMS-like tyrosine kinase . These interactions disrupt key signaling pathways involved in cell proliferation and survival, making it a promising candidate for anticancer therapies.
Comparison with Similar Compounds
4-oxo-4H,5H-thieno[3,2-c]quinoline-2-carboxylic acid is unique due to its versatile intermediate 2-carboxylic acid, which allows for diverse functionalization. Similar compounds include:
Thieno[3,2-c]quinolin-4(5H)-ones: Known for their biological activities but limited to substitutions in the A- and B-rings.
Pyrrolo[3,2-d]pyrimidines: Undergo similar nucleophilic addition and substitution reactions.
Quinolone derivatives: Share structural similarities but differ in their reactivity and biological targets.
Biological Activity
4-Oxo-4H,5H-thieno[3,2-c]quinoline-2-carboxylic acid (often referred to as TQCA) is a heterocyclic compound that has garnered attention for its potential biological activities. This article explores its synthesis, biological properties, and potential therapeutic applications based on recent research findings.
Chemical Structure and Properties
The molecular formula of TQCA is C13H9NO3S. Its structure features a quinoline ring fused with a thieno group, which contributes to its unique pharmacological properties. The compound is characterized by the presence of a carboxylic acid functional group, which is critical for its biological activity.
Synthesis
TQCA can be synthesized through various methods, including nucleophilic aromatic substitution and cyclization reactions. One efficient synthetic route involves starting from aniline and employing a series of steps to yield the desired compound with high purity and yield .
Anticancer Properties
Recent studies have indicated that TQCA exhibits significant anticancer activity. For instance, research has demonstrated that derivatives of TQCA can inhibit the growth of various cancer cell lines, including breast cancer (MCF-7) and colorectal carcinoma . The mechanism of action appears to involve the inhibition of specific kinases involved in cancer cell proliferation.
Enzyme Inhibition
TQCA has been evaluated for its inhibitory effects on several enzymes:
- Cholinesterases : It shows moderate inhibition against acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), which are important targets in neurodegenerative diseases like Alzheimer's .
- Cyclooxygenase (COX) : The compound exhibits inhibitory activity against COX-2, an enzyme involved in inflammation and pain signaling, suggesting potential anti-inflammatory properties .
Antioxidant Activity
TQCA has also been investigated for its antioxidant capabilities. Studies indicate that it can scavenge free radicals effectively, which may contribute to its protective effects against oxidative stress-related diseases .
In Vitro Studies
In vitro assays have shown that TQCA derivatives possess varying degrees of cytotoxicity against cancer cell lines. For example:
- Compound A : IC50 = 10.4 µM against MCF-7 cells.
- Compound B : IC50 = 5.4 µM against Hek293 cells.
These results highlight the potential of TQCA as a lead compound for developing new anticancer agents.
Molecular Docking Studies
Molecular docking studies have provided insights into the interactions between TQCA and its biological targets. The binding affinities suggest that TQCA forms stable complexes with target enzymes through hydrogen bonding and hydrophobic interactions, enhancing its inhibitory effects .
Summary of Biological Activities
Activity | Target | IC50 Value | Notes |
---|---|---|---|
Anticancer Activity | MCF-7 Cells | 10.4 µM | Significant growth inhibition |
Enzyme Inhibition | AChE | 19.2 µM | Moderate inhibition |
BChE | 13.2 µM | Moderate inhibition | |
COX-2 Inhibition | COX-2 | Not specified | Potential anti-inflammatory effects |
Antioxidant Activity | Free Radicals | Not specified | Effective scavenging capability |
Properties
IUPAC Name |
4-oxo-5H-thieno[3,2-c]quinoline-2-carboxylic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H7NO3S/c14-11-7-5-9(12(15)16)17-10(7)6-3-1-2-4-8(6)13-11/h1-5H,(H,13,14)(H,15,16) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HJIXEBZEMFGCFM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C3=C(C=C(S3)C(=O)O)C(=O)N2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H7NO3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
245.26 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
950258-81-8 |
Source
|
Record name | 4-oxo-4H,5H-thieno[3,2-c]quinoline-2-carboxylic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.